2-(6-Chloropyridin-3-yl)propan-2-amine
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Overview
Description
2-(6-Chloropyridin-3-yl)propan-2-amine, also known as CPPA, is an organochlorine compound that has been studied extensively in the field of scientific research. It is a small molecule with a molecular weight of 186.6 g/mol, and is composed of one nitrogen atom, four carbon atoms, and six chlorine atoms. CPPA is a highly versatile compound, and has been used in a wide range of scientific research applications, including drug discovery, biochemistry, and physiology.
Scientific Research Applications
Antimalarial Activity : In a study on the synthesis of benzo[c][2,7]naphthyridine derivatives, 2-(6-Chloropyridin-3-yl)propan-2-amine was used as a starting material. The synthesized compounds demonstrated significant in vitro antimalarial activity against chloroquine-sensitive and resistant Plasmodium falciparum strains, highlighting its potential in antimalarial drug development (Görlitzer et al., 2006).
Nucleoside Analogues : Another study described a novel synthesis approach for 6-substituted pyridin-3-yl C-nucleosides starting from 2-chloro-5-iodopyridine, leading to the development of various nucleoside analogues. This work underscores the versatility of this compound in synthesizing nucleoside analogues, which are crucial in medicinal chemistry (Joubert et al., 2007).
Energetic Materials : Research focused on the synthesis of energetic derivatives using 2-chloro-3,5-dinitro-pyridin-4-amine, derived from this compound, highlighted its application in creating new energetic compounds with significant detonation velocities and pressures, suggesting its utility in materials science (Zhao Ku, 2015).
Catalytic Reactions : A study on selective amination of polyhalopyridines demonstrated the catalytic efficiency of a palladium-xantphos complex in transforming 5-bromo-2-chloropyridine into 5-amino-2-chloropyridine with high yield and chemoselectivity. This research illustrates the role of this compound in catalytic reactions, enhancing the efficiency and selectivity of amination processes (Ji et al., 2003).
Mechanism of Action
The compound also contains an amine group, which can act as a base and form salts with acids. This property can affect the compound’s solubility and therefore its bioavailability .
The presence of a chlorine atom might make the compound more lipophilic, which could enhance its ability to cross cell membranes. It could also make the compound more susceptible to metabolic degradation .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKIRSZLUMFGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724625 |
Source
|
Record name | 2-(6-Chloropyridin-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157763-35-4 |
Source
|
Record name | 2-(6-Chloropyridin-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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